

# 5,7-Dibromo-1-indanone molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5,7-Dibromo-1-indanone**

Cat. No.: **B1591057**

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An In-depth Technical Guide to **5,7-Dibromo-1-indanone**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**5,7-Dibromo-1-indanone** is a halogenated derivative of 1-indanone, a bicyclic molecule featuring a benzene ring fused to a five-membered ring containing a ketone. This compound serves as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. The strategic placement of two bromine atoms on the aromatic ring provides reactive handles for introducing a wide range of functional groups through cross-coupling reactions. This functionalization is critical for the development of novel therapeutic agents, as the indanone core is a "privileged scaffold" found in numerous pharmacologically active compounds.<sup>[1][2]</sup> This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic workflow, and the strategic applications of **5,7-Dibromo-1-indanone** for professionals in drug development and chemical research.

## Physicochemical and Spectroscopic Properties

The fundamental properties of **5,7-Dibromo-1-indanone** are summarized below. These data are critical for its handling, reaction setup, and characterization.

Property	Value	Source
Molecular Weight	289.95 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> Br <sub>2</sub> O	<a href="#">[5]</a>
CAS Number	923977-18-8	<a href="#">[3]</a>
Appearance	Solid	
Melting Point	143-147 °C	
SMILES String	Brc1cc(Br)c2C(=O)CCc2c1	
InChI Key	WLRPGDOWFWBUAE- UHFFFAOYSA-N	

## Spectroscopic Profile (Anticipated)

While specific spectra require experimental acquisition, the structure of **5,7-Dibromo-1-indanone** allows for the prediction of its key spectroscopic features:

- <sup>1</sup>H NMR: The spectrum would show two distinct regions. The aliphatic region would feature two triplets corresponding to the adjacent methylene (-CH<sub>2</sub>-) groups of the five-membered ring. The aromatic region would display two singlets (or narrow doublets with a small meta-coupling constant) for the two protons on the benzene ring.
- <sup>13</sup>C NMR: The spectrum would exhibit nine distinct carbon signals, including a signal for the carbonyl carbon (C=O) in the downfield region (~190-200 ppm), four signals for the aromatic carbons (two of which are directly attached to bromine), and two signals for the aliphatic carbons.
- Infrared (IR) Spectroscopy: A prominent and sharp absorption band would be observed in the range of 1690-1710 cm<sup>-1</sup>, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks at M, M+2, and M+4 with a

relative intensity ratio of approximately 1:2:1), confirming the presence and number of bromine atoms.

## Synthesis of Indanone Scaffolds: A General Protocol

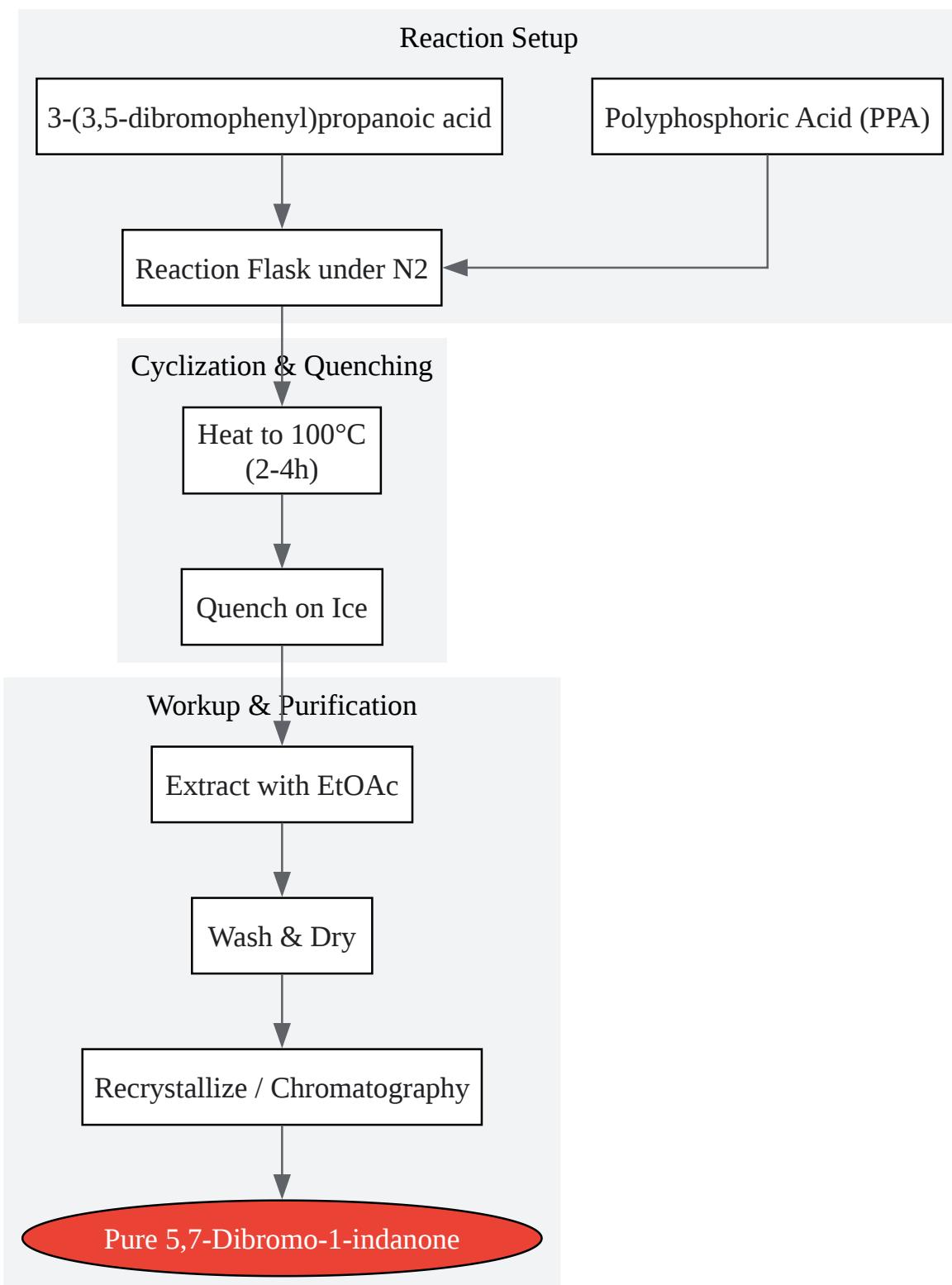
The most common and robust method for synthesizing the indanone core is through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acid chloride.<sup>[6][7]</sup> This reaction is typically mediated by a strong Lewis acid or a protic acid like polyphosphoric acid (PPA).

Below is a generalized, field-proven protocol for the synthesis of a substituted indanone, which can be adapted for **5,7-Dibromo-1-indanone** starting from 3-(3,5-dibromophenyl)propanoic acid.

## Experimental Protocol: Intramolecular Friedel-Crafts Acylation

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place the starting material, 3-(3,5-dibromophenyl)propanoic acid (1 equivalent).
- **Reaction Setup:** Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material) to the flask. The PPA acts as both the solvent and the acidic catalyst required for the cyclization.
- **Cyclization Reaction:** Heat the reaction mixture with vigorous stirring to 80-100 °C. The causality here is that elevated temperature is required to overcome the activation energy for the electrophilic aromatic substitution, but excessive heat can lead to degradation and side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Quenching:** After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with stirring. This step hydrolyzes the PPA and precipitates the organic product.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The choice of solvent depends on the product's solubility.
- Washing and Drying: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure **5,7-Dibromo-1-indanone**.

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Caption: Workflow for the synthesis of **5,7-Dibromo-1-indanone**.

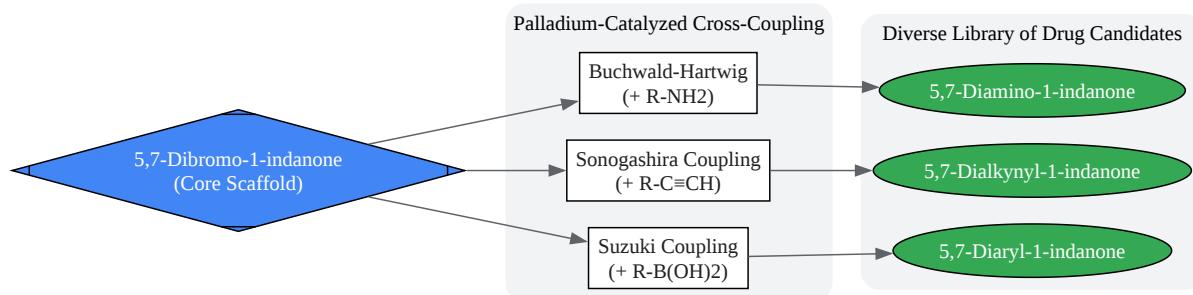
# Application in Drug Development and Medicinal Chemistry

The indanone scaffold is a cornerstone in modern drug discovery, forming the core of drugs like Donepezil for Alzheimer's disease and serving as a precursor for various anticancer and neuroprotective agents.<sup>[1][8][9]</sup> **5,7-Dibromo-1-indanone** is particularly valuable because the bromine atoms act as versatile synthetic handles.

## Role as a Versatile Scaffold

The carbon-bromine (C-Br) bonds at the 5 and 7 positions are ideal sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.<sup>[1]</sup> This allows for the precise and efficient introduction of diverse chemical moieties, which is a fundamental strategy in lead optimization.

- Suzuki-Miyaura Coupling: Reacting **5,7-Dibromo-1-indanone** with various aryl or heteroaryl boronic acids can generate a library of 5,7-disubstituted indanones. This is a proven method for exploring the structure-activity relationship (SAR) by modifying the aromatic substituents to enhance target binding affinity or improve pharmacokinetic properties.<sup>[1]</sup>
- Lead Optimization: The ability to systematically modify the scaffold allows researchers to fine-tune a molecule's properties, such as its ability to inhibit enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAO), which are key targets in neurodegenerative diseases.<sup>[9]</sup>



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Caption: **5,7-Dibromo-1-indanone** as a scaffold for diversification.

## Safety and Handling

As with any laboratory chemical, proper handling of **5,7-Dibromo-1-indanone** is essential. The compound is classified with the GHS07 pictogram, indicating it can be a health hazard.

- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

## Conclusion

**5,7-Dibromo-1-indanone** is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined molecular structure, characterized by a rigid indanone core and two reactive bromine sites, provides a reliable and versatile starting point for constructing complex molecular architectures. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the development of next-generation therapeutics.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. H54005.06 [thermofisher.com]
- 4. 923977-18-8|5,7-Dibromo-1-indanone|BLD Pharm [bldpharm.com]
- 5. 5,7-Dibromo-1-indanone, 97% | Fisher Scientific [fishersci.ca]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5,7-Dibromo-1-indanone molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591057#5-7-dibromo-1-indanone-molecular-weight>

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